molecular formula C7H11ClO4S B2935660 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride CAS No. 2344677-54-7

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

Cat. No.: B2935660
CAS No.: 2344677-54-7
M. Wt: 226.67
InChI Key: FRVXVFTYKUCMFT-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is a bicyclic sulfonate ester characterized by a bicyclo[3.2.1]octane scaffold with oxygen bridges at the 2- and 6-positions. The methanesulfonyl chloride group at the 1-position confers electrophilic reactivity, making it a valuable intermediate in sulfonation reactions and organic synthesis. Its unique bicyclic structure balances ring strain and stability, enabling diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,6-dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)5-7-3-6(11-4-7)1-2-12-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVXVFTYKUCMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

    Catalysts: None typically required for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis highlights key structural, synthetic, and functional differences between 2,6-dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride and related bicyclic compounds.

Structural Features and Ring Systems

This compound
  • Molecular Formula : C₈H₁₁ClO₄S
  • Ring System : Bicyclo[3.2.1]octane
  • Oxygen Positions : 2,6-bridging oxygen atoms
  • Key Substituent : Methanesulfonyl chloride at C1.
  • Reactivity : The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic substitution or sulfonation reactions .
Compound 7 (2,5-Dioxabicyclo[2.2.1]heptane with α-Pyrone)
  • Molecular Formula: Not explicitly provided (polyketide-derived).
  • Ring System: Bicyclo[2.2.1]heptane (norbornane analog).
  • Oxygen Positions : 2,5-bridging oxygen atoms.
  • Key Substituents : α-Pyrone and polyene chain.
  • Reactivity: The α-pyrone moiety may undergo ring-opening reactions, while the polyene chain could participate in cycloadditions or oxidation. Structural determination via NOESY NMR confirmed the absence of a C4-C3 oxygen bridge, distinguishing it from larger bicyclo[3.2.1] systems .
2-Chloro-3,8-Dioxabicyclo[3.2.1]octane
  • Molecular Formula : C₆H₇ClO₂
  • Ring System : Bicyclo[3.2.1]octane.
  • Oxygen Positions : 3,8-bridging oxygen atoms (vs. 2,6 in the target compound).
  • Key Substituent : Chlorine at C2.
  • Reactivity : Synthesized via skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using SOCl₂ or Appel conditions. The chlorine substituent enables further functionalization, such as nucleophilic displacement .

Comparative Data Table

Parameter Target Compound Compound 7 2-Chloro-3,8-Dioxabicyclo[3.2.1]octane
Ring Size Bicyclo[3.2.1]octane Bicyclo[2.2.1]heptane Bicyclo[3.2.1]octane
Oxygen Bridge Positions 2,6 2,5 3,8
Key Functional Group Methanesulfonyl chloride α-Pyrone Chlorine
Synthetic Route Sulfonation of bicyclic precursor Polyketide biosynthesis SOCl₂-mediated rearrangement
Ring Strain Moderate High Moderate

Biological Activity

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride (CAS No. 2344677-54-7) is a sulfonyl chloride compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development and biochemical research.

  • Molecular Formula : C7_7H11_{11}ClO4_4S
  • Molecular Weight : 226.68 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

The biological activity of this compound primarily stems from its highly electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This reaction can lead to the formation of covalent bonds, modifying the structure and function of biomolecules. The specific targets and pathways depend on the context of the reaction, influencing various biological processes.

Enzyme Inhibition

The compound may also serve as a reversible or irreversible inhibitor for various enzymes due to its ability to form stable covalent bonds with nucleophilic residues in active sites. This characteristic is valuable in drug design, particularly for targeting enzymes involved in disease pathways.

Synthesis of Sulfonamide-based Drugs

The compound is investigated for its application in synthesizing sulfonamide-based drugs, which are used to treat bacterial infections and other diseases . Its ability to modify biomolecules can facilitate the development of novel therapeutics with enhanced efficacy and reduced side effects.

Bioconjugation Techniques

In biochemical research, this compound is employed for bioconjugation techniques, allowing researchers to label proteins or peptides for tracking and functional studies.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on similar sulfonyl chlorides provides insights into its potential applications:

Study Findings
Study on Sulfonamide DerivativesDemonstrated effective inhibition of bacterial growth through enzyme inhibition mechanisms .
Research on BioconjugationUsed sulfonyl chlorides for labeling biomolecules, enhancing detection methods in proteomics .

Safety and Handling

As with many sulfonyl chlorides, this compound poses hazards including skin irritation and respiratory issues upon exposure. Proper laboratory safety protocols should be followed when handling this compound.

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